3'-(3,4-Dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
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Description
3'-(3,4-Dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a useful research compound. Its molecular formula is C16H10Cl2N2O2S and its molecular weight is 365.23. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 3’-(3,4-Dichlorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione, being an indole derivative, is known to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have provided valuable insights for treatment .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that can inhibit the growth of harmful cells or pathogens, reduce inflammation, or regulate other biological processes .
Biochemical Pathways
Indole derivatives like this compound are synthesized after glycolysis from the glucosinolate structure . They are known to influence various cellular signaling pathways, which can lead to the regulation of apoptosis, cell cycle progression, and cell proliferation . .
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities . The bioavailability of this compound could be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The result of the compound’s action can vary depending on its specific targets and mode of action. For instance, if the compound exhibits anticancer activity, it may inhibit the growth of cancer cells or induce apoptosis . If it has anti-inflammatory activity, it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c17-11-6-5-9(7-12(11)18)20-14(21)8-23-16(20)10-3-1-2-4-13(10)19-15(16)22/h1-7H,8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLUUNOLDOCFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.